molecular formula C12H18N4 B3150805 1,1'-Hexane-1,6-Diylbis(1h-Imidazole)

1,1'-Hexane-1,6-Diylbis(1h-Imidazole)

Cat. No.: B3150805
M. Wt: 218.30 g/mol
InChI Key: CHRPUSCNMSNSKL-UHFFFAOYSA-N
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Description

1,1’-HEXANE-1,6-DIYLBIS(1H-IMIDAZOLE): is an organic compound belonging to the class of n-substituted imidazoles. These are heterocyclic compounds containing an imidazole ring substituted at position 1. The compound has a molecular formula of C12H18N4 and a molecular weight of 218.3 g/mol . It is known for its unique structure, which includes two imidazole rings connected by a hexane chain.

Biochemical Analysis

Biochemical Properties

It is known to interact with the protein Azurin in Pseudomonas aeruginosa . The nature of these interactions and their implications for biochemical reactions are not yet clear.

Molecular Mechanism

The molecular mechanism of action of 1,1’-Hexane-1,6-Diylbis(1h-Imidazole) is not well defined. It is known to interact with the protein Azurin

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-HEXANE-1,6-DIYLBIS(1H-IMIDAZOLE) can be synthesized through a multi-step process. One common method involves the reaction of 1,6-dibromohexane with imidazole in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of 1,1’-HEXANE-1,6-DIYLBIS(1H-IMIDAZOLE) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-HEXANE-1,6-DIYLBIS(1H-IMIDAZOLE) undergoes various chemical reactions, including:

    Substitution Reactions: The imidazole rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated imidazole derivatives .

Scientific Research Applications

Chemistry: 1,1’-HEXANE-1,6-DIYLBIS(1H-IMIDAZOLE) is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties.

Biology and Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and antifungal properties. Researchers are exploring its use in developing new therapeutic agents.

Industry: In the industrial sector, 1,1’-HEXANE-1,6-DIYLBIS(1H-IMIDAZOLE) is used in the synthesis of advanced materials. It is a key component in the production of polymers and resins with enhanced properties .

Comparison with Similar Compounds

    1,6-BIS(IMIDAZOL-1-YL)HEXANE: Similar structure but with different substituents on the imidazole rings.

    1,1’-HEXANE-1,6-DIYLBIS(3-METHYL-1H-IMIDAZOLE): Contains methyl groups on the imidazole rings.

Uniqueness: 1,1’-HEXANE-1,6-DIYLBIS(1H-IMIDAZOLE) is unique due to its specific hexane linkage and the absence of additional substituents on the imidazole rings. This structure provides distinct chemical and physical properties, making it suitable for various applications .

Properties

IUPAC Name

1-(6-imidazol-1-ylhexyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1(3-7-15-9-5-13-11-15)2-4-8-16-10-6-14-12-16/h5-6,9-12H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRPUSCNMSNSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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